tert-Butyl (2-(N-(4-bromophenyl)sulfamoyl)ethyl)carbamate
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Overview
Description
tert-Butyl N-{2-[(4-bromophenyl)sulfamoyl]ethyl}carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 4-bromophenyl sulfamoyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(4-bromophenyl)sulfamoyl]ethyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfamoyl group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{2-[(4-bromophenyl)sulfamoyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic synthesis applications.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of potential pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, tert-Butyl N-{2-[(4-bromophenyl)sulfamoyl]ethyl}carbamate can be used in the development of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(4-bromophenyl)sulfamoyl]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways. The sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the sulfamoyl ethyl group.
tert-Butyl N-(4-bromobutyl)carbamate: Similar structure but with a different alkyl chain length.
Uniqueness
tert-Butyl N-{2-[(4-bromophenyl)sulfamoyl]ethyl}carbamate is unique due to the presence of both the carbamate and sulfamoyl groups, which provide distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C13H19BrN2O4S |
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Molecular Weight |
379.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)sulfamoyl]ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-21(18,19)16-11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
VAXIATGIWZGUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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